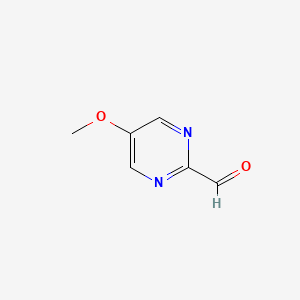

![molecular formula C8H7ClN2 B1321240 4-氯-2-甲基-1H-吡咯并[2,3-b]吡啶 CAS No. 307951-53-7](/img/structure/B1321240.png)

4-氯-2-甲基-1H-吡咯并[2,3-b]吡啶

描述

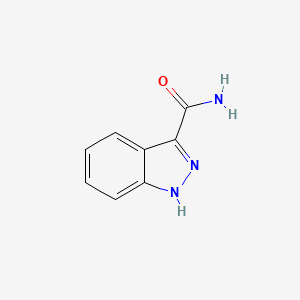

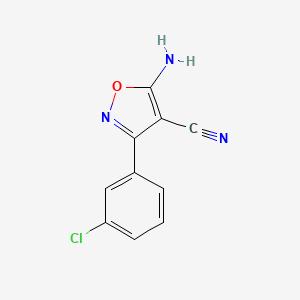

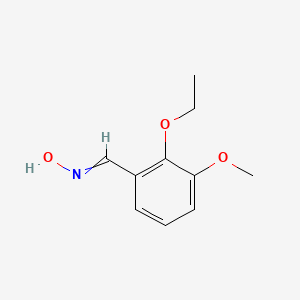

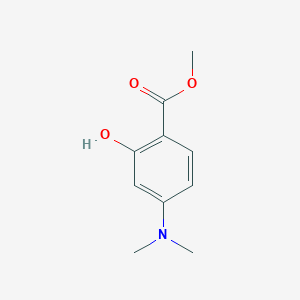

The compound 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic aromatic organic molecule that features a pyrrolopyridine skeleton with a chlorine atom and a methyl group as substituents. This structure is a part of various biologically active compounds and serves as a key intermediate in pharmaceutical and chemical research.

Synthesis Analysis

The synthesis of related pyrrolopyridine derivatives has been reported through various methods. For instance, an efficient synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride was achieved using sodium borohydride reduction followed by debenzylation, which could be a potential pathway for synthesizing the chlorinated analogs . Additionally, a one-pot, three-component approach has been developed for synthesizing 4,7-dihydro-1H-pyrrolo[2,3-b]pyridine derivatives, which might be adapted for the synthesis of 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine .

Molecular Structure Analysis

The molecular structure of 4-chloro-1H-pyrrolo[2,3-b]pyridine has been studied using high-resolution X-ray diffraction, revealing the covalent nature of the bonds within the pyrrolopyridine skeleton and the presence of intermolecular hydrogen bonds . Although this study does not directly address the 2-methyl variant, the structural insights could be relevant due to the similarity in the core structure.

Chemical Reactions Analysis

The reactivity of the pyrrolopyridine core can be inferred from studies on similar compounds. For example, N-substituted 4-methyl-2-pyrrolidinones with chlorine atoms reacted with alkaline methoxide to yield methoxy pyrrolin-2-ones . This suggests that the chlorine atom in the 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine could undergo nucleophilic substitution reactions under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-chloro-1H-pyrrolo[2,3-b]pyridine have been partially characterized through experimental charge density analysis and DFT studies, which indicate a high kinetic stability due to a large HOMO-LUMO energy gap . The crystal structure of a related compound, 4-chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, features a three-dimensional network stabilized by π-π interactions, which could suggest similar stability for the unsubstituted compound .

科学研究应用

有机化学中的合成应用:

- 6-氯-4-硝基-和 4,6-二氯-1H-吡咯并[2,3-b]吡啶被用作有机合成中的通用构建模块,特别是通过亲核取代来创建 4-取代的 7-氮杂吲哚衍生物 (Figueroa‐Pérez et al., 2006).

- 该分子是合成各种含氮杂环的有用中间体,这些杂环在药物研究和有机合成中很重要 (Le et al., 2021).

材料科学和电子性质:

- 使用高分辨率 X 射线衍射和密度泛函理论 (DFT) 研究 4-氯-1H-吡咯并[2,3-b]吡啶的电子结构和拓扑特征,提供了对其稳定性和材料科学中潜在应用的见解 (Hazra et al., 2012).

化学反应性和分子相互作用:

- 对 4-氯-2-(3-氟苯基)-2,3-二氢-1H-吡咯并[3,4-c]吡啶-1-酮的合成、表征和反应性的研究提供了对分子相互作用、电子性质以及在非线性光学和药物开发中的潜在应用的见解 (Murthy et al., 2017).

药物研究:

- 该化合物用于合成新型诺托品类似物 1H-吡咯并[2,3-b]吡啶衍生物,在弥漫性恶性腹膜间皮瘤 (DMPM) 的实验模型中表现出显着的抗肿瘤活性,这是一种罕见且致命的疾病 (Carbone et al., 2013).

分子合成和药物开发:

- 该化合物在药物中间体的实际合成中至关重要,例如 2-[(1H-吡咯并[2,3-b]吡啶-4-基)甲基氨基]-5-氟烟酸,突出了其在药物开发中的重要性 (Wang et al., 2006).

作用机制

Target of Action

This compound is a unique chemical provided to early discovery researchers for experimental purposes

Mode of Action

It’s known that the compound has a moderately strong intermolecular n–h⋯n hydrogen bond and a weak c–h⋯cl closed-shell interaction . These interactions could potentially influence its interaction with its targets.

Biochemical Pathways

It has been shown to reduce the migration and invasion abilities of 4t1 cells , suggesting it may impact pathways related to cell migration and invasion.

Result of Action

It has been shown to significantly reduce the migration and invasion abilities of 4t1 cells , suggesting it may have potential anti-cancer properties.

未来方向

The future directions for research on 4-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine and its derivatives could involve further exploration of their potential as therapeutic agents, particularly in the context of cancer therapy . Further studies could also investigate the optimization of their synthesis process .

属性

IUPAC Name |

4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-5-4-6-7(9)2-3-10-8(6)11-5/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFCAZVVESRXGRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CN=C2N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50610613 | |

| Record name | 4-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

307951-53-7 | |

| Record name | 4-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=307951-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CHLORO-2-METHYL-7-AZAINDOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2,6-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B1321166.png)

![3-[(4-Benzylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B1321170.png)

![4-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321190.png)

![5-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321191.png)

![5-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321192.png)